

## The Discovery and History of AM-92016 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | AM-92016 hydrochloride |           |
| Cat. No.:            | B2836953               | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**AM-92016 hydrochloride**, chemically known as 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride, is a potent and specific blocker of the time-dependent delayed rectifier potassium current (IK). Its discovery in the early 1990s emerged from a focused research effort to develop novel Class III antiarrhythmic agents. This endeavor aimed to isolate the action potential-prolonging effects, characteristic of Class III drugs, from the  $\beta$ -adrenoceptor blocking activity present in existing compounds like sotalol. This technical guide provides a comprehensive overview of the discovery, history, and seminal preclinical characterization of **AM-92016 hydrochloride**, presenting key quantitative data, detailed experimental protocols, and logical workflows to illuminate its development.

# Introduction: The Quest for a Pure Class III Antiarrhythmic Agent

In the late 20th century, the management of cardiac arrhythmias was a significant clinical challenge. Class III antiarrhythmic drugs, which prolong the cardiac action potential duration (APD) and the effective refractory period (ERP), were a promising therapeutic class. Sotalol, a compound possessing both  $\beta$ -blocking (Class II) and APD-prolonging (Class III) activities, was a notable example. However, its  $\beta$ -blockade could lead to undesirable side effects. This prompted a search for new chemical entities that exhibited "pure" Class III activity by



selectively blocking the delayed rectifier potassium current (IK), a key current in cardiac repolarization, without affecting  $\beta$ -adrenoceptors.

## **Discovery and Synthesis**

AM-92016 hydrochloride was developed as part of a series of (4-methanesulfonamidophenoxy)propanolamines, which were synthesized and evaluated as potential Class III antiarrhythmic agents by a team of researchers at the University of Oxford. The foundational research, published in 1991 and 1992, detailed the synthesis and pharmacological evaluation of these novel sotalol analogues. In these initial studies, AM-92016 was referred to as "compound II".

The core discovery was the successful separation of the desired potassium channel blocking activity from the  $\beta$ -adrenoceptor blocking properties inherent in the sotalol template. This was achieved through systematic chemical modifications of the sotalol molecule.

Logical Workflow for the Discovery and Characterization of AM-92016





Click to download full resolution via product page

Discovery and characterization workflow for AM-92016.



## **In-Vitro Pharmacological Profile**

The initial characterization of AM-92016 was performed on isolated ventricular cells from guinea pigs and rabbits. These studies revealed its potent and selective effects on cardiac repolarization.

#### **Effects on Action Potential Duration**

AM-92016 was shown to significantly prolong the action potential duration at both 20% and 90% repolarization levels in a concentration-dependent manner, without affecting the resting membrane potential. This effect is a hallmark of Class III antiarrhythmic activity.

Table 1: Effect of AM-92016 on Action Potential Duration (APD) in Guinea-Pig Ventricular Cells

| Concentration (nM) | APD at 20% Repolarization (% increase) | APD at 90% Repolarization (% increase) |
|--------------------|----------------------------------------|----------------------------------------|
| 10                 | 15.2 ± 3.1                             | 12.5 ± 2.8                             |
| 30                 | 35.7 ± 4.5                             | 30.1 ± 3.9                             |
| 100                | 60.3 ± 5.8                             | 55.2 ± 5.1                             |

Data are presented as mean ± S.E.M.

# Mechanism of Action: Selective Blockade of the Delayed Rectifier Potassium Current (IK)

Voltage-clamp experiments were conducted to elucidate the mechanism underlying the observed APD prolongation. These studies demonstrated that AM-92016 is a potent and selective blocker of the time-dependent delayed rectifier potassium current (IK). The blockade was found to be time-dependent, and the IC50 for this effect was approximately 30 nM. Importantly, AM-92016 did not affect other significant cardiac ion channels, including the L-type calcium current and the fast sodium current, at concentrations where it effectively blocked IK. This selectivity confirmed its status as a "pure" Class III agent, devoid of the multi-channel effects seen with some other antiarrhythmics.



#### **In-Vivo Cardiovascular Effects**

Subsequent in-vivo studies in anesthetized guinea pigs and pigs provided further insights into the cardiovascular profile of AM-92016.

## **Hemodynamic and Electrophysiological Effects**

In anesthetized guinea pigs, administration of AM-92016 (in doses ranging from 10  $\mu$ g/kg to 5 mg/kg) resulted in significant increases in heart rate, systolic arterial blood pressure, left ventricular systolic pressure, and the contractile index dp/dtmax.[1] Interestingly, it also caused a significant decrease in the QT interval of the electrocardiogram.[1]

Table 2: In-Vivo Cardiovascular Effects of AM-92016 in Anesthetized Guinea-Pigs

| Parameter                      | Control    | AM-92016 (1 mg/kg) |
|--------------------------------|------------|--------------------|
| Heart Rate (beats/min)         | 248 ± 12   | 264 ± 16           |
| Systolic Blood Pressure (mmHg) | 58 ± 4     | 64 ± 4             |
| dP/dtmax (mmHg/s)              | 2529 ± 264 | 4612 ± 134         |
| QT Interval (ms)               | 129 ± 10   | 102 ± 4            |

<sup>\*</sup>P < 0.05 compared with control. Data are presented as mean  $\pm$  S.E.M.[2]

#### **Proarrhythmic Activity**

Despite its intended antiarrhythmic mechanism, in-vivo studies revealed that AM-92016 exhibited proarrhythmic activity.[1] In ouabain-induced arrhythmia models in guinea pigs, AM-92016 shortened the time to the onset of the first arrhythmia and ventricular fibrillation.[1] Similarly, in a pig model of coronary artery occlusion, AM-92016 increased the total number of arrhythmias and reduced the time to the onset of ventricular fibrillation.[1] These findings highlighted the complex translation from in-vitro potency to in-vivo safety and efficacy for Class III antiarrhythmic agents.

## **Experimental Protocols**



The following are summaries of the key experimental methodologies employed in the initial characterization of AM-92016.

### **Isolation of Ventricular Myocytes**

Single ventricular myocytes were isolated from the hearts of adult guinea pigs and rabbits using a combination of enzymatic and mechanical dispersion. The hearts were typically perfused with a calcium-free solution followed by a solution containing collagenase and protease to digest the extracellular matrix. The ventricular tissue was then minced and gently agitated to release individual myocytes.

### **Electrophysiological Recordings**

Action potentials and membrane currents were recorded using the whole-cell patch-clamp technique.

- Action Potential Recordings: Cells were superfused with a physiological salt solution (e.g., Tyrode's solution) at 35-37°C. Action potentials were elicited by brief depolarizing current pulses delivered through the patch pipette.
- Voltage-Clamp Recordings of IK: To isolate the delayed rectifier potassium current, other
  ionic currents were blocked pharmacologically. For example, the L-type calcium current was
  blocked with a dihydropyridine antagonist like nisoldipine, and the fast sodium current was
  inactivated by using a holding potential of around -40 mV. A series of depolarizing voltage
  steps were applied to elicit IK, and the resulting currents were measured.

#### **In-Vivo Cardiovascular Studies**

- Anesthetized Guinea-Pig Model: Guinea pigs were anesthetized, and catheters were
  inserted into a carotid artery and a jugular vein for blood pressure measurement and drug
  administration, respectively. A catheter was also placed in the left ventricle to measure left
  ventricular pressure and derive dp/dtmax. The ECG was recorded to measure heart rate and
  the QT interval.
- Ouabain-Induced Arrhythmia Model: After baseline measurements, a continuous intravenous infusion of ouabain was initiated to induce arrhythmias. The time to the first arrhythmia and the onset of ventricular fibrillation were recorded in the presence and absence of AM-92016.



Anesthetized Pig Model of Myocardial Ischemia: Pigs were anesthetized, and a thoracotomy
was performed to expose the heart. The left anterior descending coronary artery was
occluded to induce myocardial ischemia and arrhythmias. The number and type of
arrhythmias were quantified.

#### Conclusion

The discovery and development of **AM-92016 hydrochloride** represent a significant chapter in the pursuit of selective Class III antiarrhythmic agents. The research successfully demonstrated the feasibility of designing sotalol analogues that retain potent IK blocking activity while being devoid of  $\beta$ -adrenoceptor antagonism. The in-vitro characterization of AM-92016 provided a clear understanding of its mechanism of action as a highly specific blocker of the delayed rectifier potassium current. However, the subsequent in-vivo findings, which revealed proarrhythmic and prohypertensive effects, underscored the complexities of cardiac pharmacology and the challenges of translating a specific molecular action into a safe and effective therapeutic outcome. The story of AM-92016 remains a valuable case study for researchers and drug development professionals in the field of cardiovascular medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Actions and mechanisms of action of novel analogues of sotalol on guinea-pig and rabbit ventricular cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and History of AM-92016 Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2836953#discovery-and-history-of-am-92016-hydrochloride]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com